Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
CAS No.: 442553-83-5
Cat. No.: VC21515030
Molecular Formula: C22H19NO5S
Molecular Weight: 409.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 442553-83-5 |
|---|---|
| Molecular Formula | C22H19NO5S |
| Molecular Weight | 409.5g/mol |
| IUPAC Name | methyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C22H19NO5S/c1-13-8-10-15(11-9-13)29(25,26)23-19-12-18-20(22(24)27-3)14(2)28-21(18)17-7-5-4-6-16(17)19/h4-12,23H,1-3H3 |
| Standard InChI Key | ZFSUHNUUDSHOIB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C |
Introduction
Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a molecular formula of C22H19NO5S and a molecular weight of approximately 409.45 g/mol . This compound features a unique naphtho[1,2-b]furan core, a sulfonamide group, and an ester functional group, contributing to its potential biological activities and applications in various fields.
Synthesis
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions to optimize yield and purity. The specific methods used depend on the starting materials and desired intermediates.
Potential Therapeutic Effects
Methyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate exhibits potential biological activities, particularly due to its sulfonamide group, which is known for inhibiting certain enzymes. This property makes it a candidate for further research in areas such as antimicrobial and anticancer studies.
Interaction with Biological Targets
The compound can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. This interaction is crucial for understanding its potential therapeutic effects.
Data and Specifications
| Property | Value |
|---|---|
| Molecular Formula | C22H19NO5S |
| Molecular Weight | 409.45 g/mol |
| CAS Number | 442553-83-5 |
| Supplier Availability | Available from suppliers like Specs in the Netherlands |
Comparison with Similar Compounds
Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a related compound with a benzyl group instead of a methyl group, resulting in a higher molecular weight of 485.6 g/mol. This difference in esterification affects the compound's properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume